3-Amino-1-tert-butylpiperidin-2-one
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Overview
Description
3-Amino-1-tert-butylpiperidin-2-one is a chemical compound with the molecular formula C9H18N2O It is a piperidine derivative, characterized by the presence of an amino group at the third position and a tert-butyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-tert-butylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-tert-butylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives
Reduction: Reduced amines or alcohols
Substitution: Substituted piperidine derivatives
Scientific Research Applications
3-Amino-1-tert-butylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methylpiperidin-2-one: Similar structure but with a methyl group instead of a tert-butyl group.
3-Amino-1-ethylpiperidin-2-one: Similar structure but with an ethyl group instead of a tert-butyl group.
3-Amino-1-isopropylpiperidin-2-one: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
3-Amino-1-tert-butylpiperidin-2-one is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and selectivity in various applications.
Properties
CAS No. |
1341932-08-8 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-amino-1-tert-butylpiperidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3 |
InChI Key |
PXGBGPDRDABIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCC(C1=O)N |
Origin of Product |
United States |
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